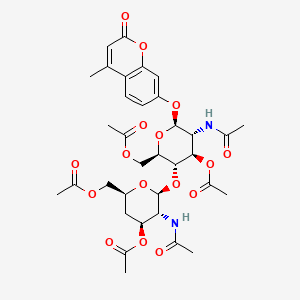
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4: is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications. The molecular formula of this compound is C7H8D4O5, and it has a molecular weight of 180.19 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 typically involves the deuteration of 2-Oxa-1,4-butanediol diacetate. This process can be achieved through various methods, including the use of deuterated reagents or catalysts. One common approach is to use deuterated acetic anhydride in the presence of a deuterated solvent to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are often employed to produce the compound on an industrial scale .
化学反应分析
Types of Reactions
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-Oxa-1,4-butanediol and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles can be used, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed
Hydrolysis: Produces 2-Oxa-1,4-butanediol and acetic acid.
Oxidation: Forms carboxylic acids.
Substitution: Results in the formation of substituted derivatives of 2-Oxa-1,4-butanediol.
科学研究应用
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 has several applications in scientific research:
Chemistry: Used as a deuterated solvent and reagent in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the synthesis of pharmaceuticals and as a tracer in drug metabolism studies.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atoms serve as tracers, allowing researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding metabolic pathways and the effects of drugs .
相似化合物的比较
Similar Compounds
2-Oxa-1,4-butanediol diacetate: The non-deuterated analogue of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4.
2-Oxa-1,4-butanediol: The hydrolyzed form of the compound.
Acyclovir: A pharmaceutical compound for which this compound serves as an intermediate.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications. Deuterium-labeled compounds are invaluable in tracing studies, as they allow for precise tracking of molecular transformations and interactions without altering the compound’s chemical properties .
属性
IUPAC Name |
(2-acetyloxy-1,1,2,2-tetradeuterioethoxy)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-6(8)11-4-3-10-5-12-7(2)9/h3-5H2,1-2H3/i3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEQOLXBMLXKDE-KHORGVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C)OCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B562689.png)

![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)
![3,5-PYRIDINEDICARBOXYLICACID, 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-, METHYL1-(PHENYLMETHYL)-3-PYRROLIDINYL ESTER, MONOHYDROCHLORIDE, [R-(R*,S*)]- (9CI)](/img/structure/B562695.png)








![4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal](/img/structure/B562710.png)
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)
